molecular formula C7H11NO2 B15238777 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Katalognummer: B15238777
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: JUOGNRYAMNSZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which consists of a seven-membered ring fused to a three-membered ring. The presence of the nitrogen atom within the bicyclic structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the compound is often synthesized in research laboratories using the aforementioned synthetic routes, which can be scaled up for industrial applications if needed.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions, as well as various electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid include:

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,9,10)

InChI-Schlüssel

JUOGNRYAMNSZHP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CN2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.